molecular formula C17H24N6O2 B2643241 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 2380097-79-8

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B2643241
CAS No.: 2380097-79-8
M. Wt: 344.419
InChI Key: XPDBVJGLMKXYSL-UHFFFAOYSA-N
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Description

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring and multiple pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring. Key reagents used in these reactions include ethyl and methyl substituents, which are introduced through alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and piperazines, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(4-Ethylpiperazin-1-yl)phenylamino]-pyrimidin-4-yl: This compound shares a similar piperazine and pyrimidine structure but differs in its substitution pattern.

    4-amino-5-(aminomethyl)-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.

Uniqueness

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific combination of ethyl and methyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-5-13-12(2)18-11-19-16(13)23-8-6-22(7-9-23)14-10-15(24)21(4)17(25)20(14)3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBVJGLMKXYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=CC(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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